Cas no 1500295-91-9 (1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol)

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol
- EN300-1932826
- 1500295-91-9
- AKOS020014559
-
- インチ: 1S/C8H6BrF3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,7-8,13H
- InChIKey: JELUKHGYVFSHNH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)C(C(F)F)O
計算された属性
- 精确分子量: 253.95541g/mol
- 同位素质量: 253.95541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 20.2Ų
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932826-5.0g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 5g |
$2277.0 | 2023-06-04 | ||
Enamine | EN300-1932826-2.5g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1932826-0.25g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1932826-10g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1932826-1.0g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 1g |
$785.0 | 2023-06-04 | ||
Enamine | EN300-1932826-10.0g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 10g |
$3376.0 | 2023-06-04 | ||
Enamine | EN300-1932826-0.1g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1932826-0.5g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1932826-0.05g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1932826-1g |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol |
1500295-91-9 | 1g |
$842.0 | 2023-09-17 |
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-olに関する追加情報
Professional Introduction to 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS No. 1500295-91-9)
1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol, identified by its CAS number 1500295-91-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a bromo and fluoro substituent on a phenyl ring coupled with a difluoroethyl alcohol moiety, exhibits unique structural and electronic properties that make it a promising candidate for various biochemical applications.
The structural framework of 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol combines the electron-withdrawing effects of fluorine atoms with the halogen bonding capabilities of bromine. This combination not only enhances the compound's lipophilicity but also its potential for interaction with biological targets. The presence of two fluorine atoms at the α-position of the difluoroethyl group further modulates its reactivity and binding affinity, making it an intriguing subject for drug discovery efforts.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. Studies have demonstrated that fluorine atoms can significantly influence the electronic distribution within a molecule, leading to more potent and selective interactions with biological receptors. The compound 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is no exception, with its unique substitution pattern offering a rich scaffold for medicinal chemists to explore.
One of the most compelling aspects of 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol is its potential as an intermediate in the synthesis of more complex pharmacophores. The bromo substituent allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse molecular motifs. This flexibility makes it a valuable building block for designing novel therapeutic agents targeting various disease pathways.
The difluoroethyl alcohol moiety in 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol also contributes to its chemical diversity. The electron-withdrawing nature of the two fluorine atoms can influence nucleophilic addition reactions, making it possible to derivatize the compound into esters, amides, or other functional groups that may enhance its biological activity. Such modifications are crucial in optimizing drug candidates for efficacy and pharmacokinetic properties.
Recent advancements in computational chemistry have further illuminated the potential of 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol. Molecular modeling studies have suggested that this compound may interact with specific amino acid residues in protein targets, potentially leading to high-affinity binding. These insights have guided experimental efforts to refine the structure and improve its pharmacological profile. The combination of experimental synthesis and computational prediction has become indispensable in modern drug discovery workflows.
The pharmaceutical industry has shown particular interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often challenging targets for traditional drug design. The unique structural features of 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol, including its halogenated aromatic ring and fluorinated side chain, make it well-suited for disrupting PPIs. Such interactions are implicated in numerous diseases, including cancer and inflammatory disorders, making this compound a promising candidate for therapeutic intervention.
In addition to its potential as a drug intermediate or lead compound, 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol has also been explored in materials science applications. Its ability to form stable inclusion complexes with other molecules has led to investigations into its use as a host material in supramolecular chemistry. These studies highlight the versatility of this compound beyond traditional pharmaceutical applications.
The synthesis of 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol presents both challenges and opportunities for synthetic chemists. While the availability of bromo and fluoro precursors simplifies some synthetic steps, achieving high yields and purity requires careful optimization of reaction conditions. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and improving scalability for industrial applications.
The growing body of literature on fluorinated compounds underscores their importance in modern medicine. As research continues to uncover new therapeutic applications, compounds like 1-(4-bromo-3-fluorophenyl)-2,2-difluoroethan-1-ol will undoubtedly play a significant role in shaping future treatments. Their unique structural features offer a wealth of possibilities for innovation in drug design and development.
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